Cas no 865664-08-0 (1,2-Difluoro-3-(methoxymethyl)benzene)

1,2-Difluoro-3-(methoxymethyl)benzene 化学的及び物理的性質
名前と識別子
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- 1,2-difluoro-3-(methoxymethyl)benzene
- Benzene, 1,2-difluoro-3-(methoxymethyl)-
- 1,2-Difluoro-3-(methoxymethyl)benzene
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- インチ: 1S/C8H8F2O/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4H,5H2,1H3
- InChIKey: ILBPSZFHHSOZTN-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC=CC=1COC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 119
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 9.2
1,2-Difluoro-3-(methoxymethyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1263319-1g |
1,2-Difluoro-3-(methoxymethyl)benzene |
865664-08-0 | 98% | 1g |
¥547.00 | 2024-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1263319-5g |
1,2-Difluoro-3-(methoxymethyl)benzene |
865664-08-0 | 98% | 5g |
¥2055.00 | 2024-04-28 | |
Aaron | AR01QXNU-5g |
Benzene, 1,2-difluoro-3-(methoxymethyl)- |
865664-08-0 | 95% | 5g |
$444.00 | 2025-02-12 | |
Aaron | AR01QXNU-10g |
Benzene, 1,2-difluoro-3-(methoxymethyl)- |
865664-08-0 | 95% | 10g |
$754.00 | 2025-02-12 |
1,2-Difluoro-3-(methoxymethyl)benzene 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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7. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
1,2-Difluoro-3-(methoxymethyl)benzeneに関する追加情報
Professional Introduction to 1,2-Difluoro-3-(methoxymethyl)benzene (CAS No. 865664-08-0)
1,2-Difluoro-3-(methoxymethyl)benzene, identified by its Chemical Abstracts Service (CAS) number 865664-08-0, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a benzene ring substituted with two fluorine atoms and a methoxymethyl group at the 3-position, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.
The structural motif of 1,2-Difluoro-3-(methoxymethyl)benzene combines the electron-withdrawing effect of fluorine atoms with the electron-donating influence of the methoxymethyl group. This balance of electronic properties contributes to its reactivity and makes it a versatile building block for further functionalization. The presence of fluorine atoms, in particular, has been widely recognized for its ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, enhancing metabolic stability and binding affinity.
In recent years, there has been a growing interest in the development of fluorinated aromatic compounds for their potential applications in medicinal chemistry. The research community has explored various derivatives of 1,2-Difluoro-3-(methoxymethyl)benzene to identify novel scaffolds with improved biological activity. For instance, studies have demonstrated that modifications at the 3-position can lead to compounds with enhanced activity against certain enzymes and receptors. This has prompted investigations into its role as a precursor for developing therapeutic agents targeting neurological disorders, infectious diseases, and cancer.
One notable area of research involves the use of 1,2-Difluoro-3-(methoxymethyl)benzene in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases. By incorporating fluorine atoms into kinase inhibitors derived from this compound, researchers have been able to achieve higher selectivity and potency. For example, recent studies have shown that fluorinated analogs exhibit improved binding to tyrosine kinases while minimizing off-target effects.
The methoxymethyl group in 1,2-Difluoro-3-(methoxymethyl)benzene also provides a handle for further chemical modification, allowing for the introduction of additional functional groups such as hydroxyl or carboxyl moieties. This flexibility has enabled the synthesis of a diverse array of derivatives with tailored properties. In materials science, fluorinated aromatic compounds like this one have been investigated for their potential applications in organic electronics and liquid crystals due to their thermal stability and electronic characteristics.
The synthesis of 1,2-Difluoro-3-(methoxymethyl)benzene typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include halogenation followed by alkylation or etherification steps. The precise control over reaction conditions is essential to achieve high yields and purity. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to enhance synthetic efficiency and selectivity.
In conclusion, 1,2-Difluoro-3-(methoxymethyl)benzene (CAS No. 865664-08-0) represents a promising compound with significant potential in pharmaceutical and materials science applications. Its unique structural features and reactivity make it an attractive intermediate for the synthesis of biologically active molecules and advanced materials. As research continues to uncover new derivatives and applications, this compound is poised to play an increasingly important role in addressing various scientific and technological challenges.
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